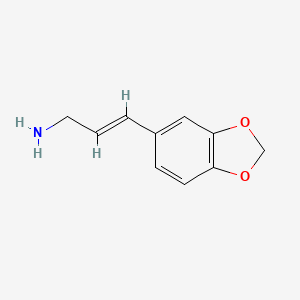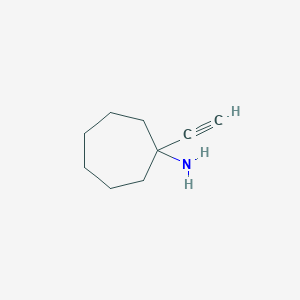
1-Ethynylcycloheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynylcycloheptan-1-amine is an organic compound characterized by the presence of an ethynyl group attached to a cycloheptane ring, which in turn is bonded to an amine group.
Métodos De Preparación
The synthesis of 1-Ethynylcycloheptan-1-amine can be achieved through several routes:
Reductive Amination: This method involves the reaction of cycloheptanone with ethynylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable cycloheptane derivative with ethynylamine
Transition Metal-Catalyzed Reactions: Modern synthetic methods may employ transition metal catalysts to facilitate the formation of the desired compound with high precision and efficiency.
Análisis De Reacciones Químicas
1-Ethynylcycloheptan-1-amine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cycloheptane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, leading to the formation of substituted amines
Addition Reactions: The ethynyl group can undergo addition reactions with hydrogen halides or other electrophiles, forming substituted alkenes or alkanes.
Aplicaciones Científicas De Investigación
1-Ethynylcycloheptan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules through various functionalization reactions.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: Research into its potential therapeutic applications includes the development of novel drugs targeting specific molecular pathways.
Industry: The compound finds use in the production of polymers, catalysts, and other functional materials, owing to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Ethynylcycloheptan-1-amine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
1-Ethynylcycloheptan-1-amine can be compared with other similar compounds:
Cycloheptanamine: Lacks the ethynyl group, resulting in different reactivity and applications.
Ethynylcyclohexanamine: Similar structure but with a six-membered ring, leading to variations in chemical behavior and properties .
Cycloheptylamine: Another related compound without the ethynyl group, used in different contexts and applications .
Propiedades
Fórmula molecular |
C9H15N |
|---|---|
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
1-ethynylcycloheptan-1-amine |
InChI |
InChI=1S/C9H15N/c1-2-9(10)7-5-3-4-6-8-9/h1H,3-8,10H2 |
Clave InChI |
DJSBRDCUNWJOSG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


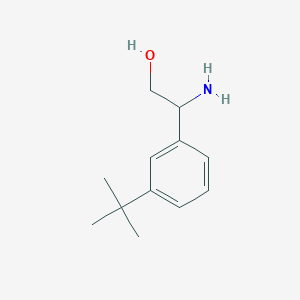
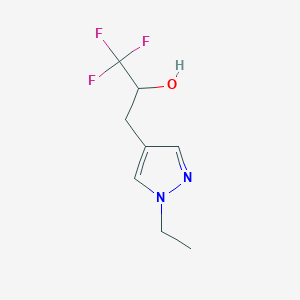
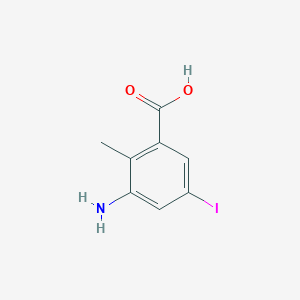
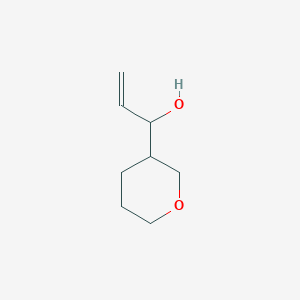
![2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
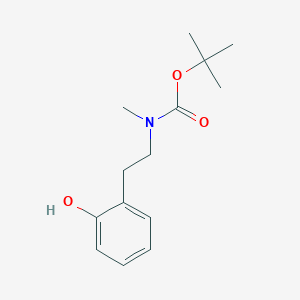
![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)
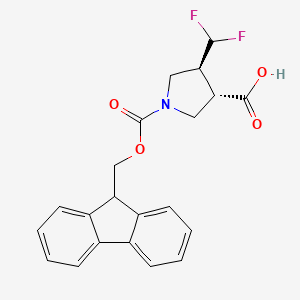
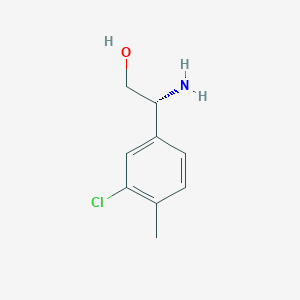
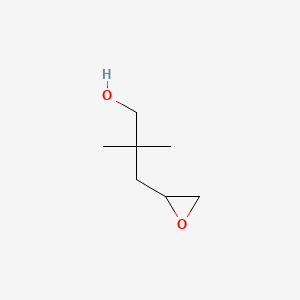
![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)

![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)
